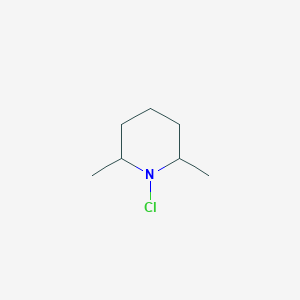
1-Chloro-2,6-dimethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,6-dimethylpiperidine is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,6-dimethylpiperidine can be synthesized through several methods. One common approach involves the chlorination of 2,6-dimethylpiperidine using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions: 1-Chloro-2,6-dimethylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of 2,6-dimethylpiperidine.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted piperidines.
Oxidation: N-oxides and other oxidized derivatives.
Reduction: 2,6-dimethylpiperidine.
科学研究应用
1-Chloro-2,6-dimethylpiperidine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Employed in studies to understand its interactions with biological targets.
Industrial Applications: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1-chloro-2,6-dimethylpiperidine involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. Additionally, the piperidine ring can interact with biological receptors, influencing their activity and leading to potential therapeutic effects.
相似化合物的比较
2,6-Dimethylpiperidine: Lacks the chlorine atom, making it less reactive in substitution reactions.
1-Chloro-2,2,6,6-tetramethylpiperidine: Contains additional methyl groups, affecting its steric properties and reactivity.
1-Bromo-2,6-dimethylpiperidine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity patterns.
属性
CAS 编号 |
6830-30-4 |
|---|---|
分子式 |
C7H14ClN |
分子量 |
147.64 g/mol |
IUPAC 名称 |
1-chloro-2,6-dimethylpiperidine |
InChI |
InChI=1S/C7H14ClN/c1-6-4-3-5-7(2)9(6)8/h6-7H,3-5H2,1-2H3 |
InChI 键 |
VSBGCCJGVVODBU-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(N1Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















